molecular formula C11H8N2O2S2 B13654830 5,5-Dithien-2-ylimidazolidine-2,4-dione CAS No. 62032-07-9

5,5-Dithien-2-ylimidazolidine-2,4-dione

Cat. No.: B13654830
CAS No.: 62032-07-9
M. Wt: 264.3 g/mol
InChI Key: AEBDYALCYLNGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dithien-2-ylimidazolidine-2,4-dione typically involves the reaction of thiophene derivatives with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,5-Dithien-2-ylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dithien-2-ylimidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dithien-2-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene rings and imidazolidine-2,4-dione core allow it to bind to proteins and other biomolecules, influencing their function and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of thiophene rings and imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

CAS No.

62032-07-9

Molecular Formula

C11H8N2O2S2

Molecular Weight

264.3 g/mol

IUPAC Name

5,5-dithiophen-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C11H8N2O2S2/c14-9-11(13-10(15)12-9,7-3-1-5-16-7)8-4-2-6-17-8/h1-6H,(H2,12,13,14,15)

InChI Key

AEBDYALCYLNGHV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3

solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.